N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide
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Overview
Description
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine ring fused to a phenyl ring, with an isobutyramide group attached to the phenyl ring.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit ddr1 , a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and differentiation.
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets through covalent bonds . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Similar compounds have been shown to interfere with the inflammatory process, such as prostaglandins (pgs), especially pge 2 . PGs are biosynthesized by cyclooxygenase (COX) enzyme, so COX enzyme inhibitors such as nonsteroidal anti-inflammatory drugs (NSAIDs) decrease inflammation .
Result of Action
Similar compounds have shown considerable inhibitory results on mcf-7 breast cancer cells .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine derivatives, which share a similar core structure, have been found to interact with various enzymes and proteins .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown potential anticancer activity, indicating that they may influence cell function . These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical properties .
Dosage Effects in Animal Models
Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide can be achieved through various synthetic routes One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine coreThe final step involves the attachment of the isobutyramide group via an amide bond formation reaction .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Amidation: The isobutyramide group can be modified through amidation reactions using different amines and coupling reagents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Comparison with Similar Compounds
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but have a pyridine ring instead of an imidazo[1,2-a]pyrimidine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a bromine atom attached to the imidazo[1,2-a]pyridine ring, which can influence their reactivity and biological activity .
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which can differ significantly from those of related compounds.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11(2)15(21)18-13-6-3-5-12(9-13)14-10-20-8-4-7-17-16(20)19-14/h3-11H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNRAJKGYVXUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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